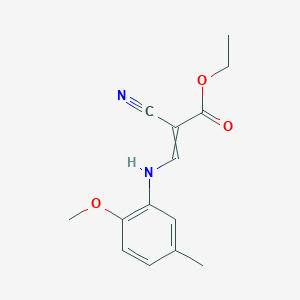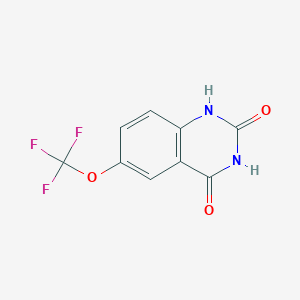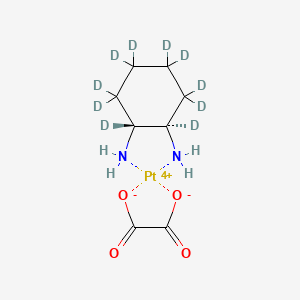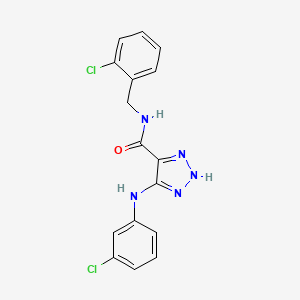
Ethyl 2-cyano-3-(2-methoxy-5-methylanilino)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate typically involves a multi-step process. One common method includes the reaction of 3-ethoxyacrylic acid ethyl ester with sodium cyanide to form 2-cyano-3-ethoxyacrylic acid sodium salt. This intermediate is then reacted with iodomethane to produce the final compound . The reaction conditions usually involve appropriate temperatures and catalytic conditions to ensure the desired product is obtained efficiently .
化学反应分析
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of protein-protein interactions .
相似化合物的比较
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate can be compared with similar compounds such as:
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
- 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity . The uniqueness of ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate lies in its specific substitution pattern, which imparts distinct properties and applications .
属性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
ethyl 2-cyano-3-(2-methoxy-5-methylanilino)prop-2-enoate |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(17)11(8-15)9-16-12-7-10(2)5-6-13(12)18-3/h5-7,9,16H,4H2,1-3H3 |
InChI 键 |
IDXWFKMEKDOMQY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)C)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14096425.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B14096430.png)

![Methyl 4-[7-chloro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14096440.png)
![Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14096447.png)
![7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096449.png)

![3-methyl-8-[(2-methylpropyl)sulfanyl]-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14096459.png)

![Octahydrofuro[3,4-f][1,4]oxazepine](/img/structure/B14096476.png)
![7-(4-fluorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14096480.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-ethoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096481.png)

